molecular formula C10H13ClN2 B11902673 4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline CAS No. 1256955-52-8

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11902673
CAS No.: 1256955-52-8
M. Wt: 196.67 g/mol
InChI Key: BXTZXVIRLWWPQL-UHFFFAOYSA-N
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Description

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 4-chloroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while substitution reactions can produce various halogenated quinazolines .

Scientific Research Applications

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, certain quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6,7,8-tetrahydroquinazoline
  • 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
  • 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Uniqueness

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 8,8-dimethyl group enhances its stability and may influence its reactivity compared to other quinazoline derivatives .

Properties

CAS No.

1256955-52-8

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline

InChI

InChI=1S/C10H13ClN2/c1-10(2)5-3-4-7-8(10)12-6-13-9(7)11/h6H,3-5H2,1-2H3

InChI Key

BXTZXVIRLWWPQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1N=CN=C2Cl)C

Origin of Product

United States

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